molecular formula C9H9NO B1147592 2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine CAS No. 132356-09-3

2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine

Cat. No.: B1147592
CAS No.: 132356-09-3
M. Wt: 147.17386
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Description

Historical Context of Epoxide-Functionalized Pyridine Derivatives

The development of epoxide-functionalized pyridine derivatives has its roots in the broader history of both epoxy chemistry and pyridine functionalization. The true beginnings of epoxy chemistry can be traced back to 1909, when the Russian chemist Prileschajew discovered that olefins would react with peroxybenzoic acid to form epoxides. This peroxy acid epoxidation currently plays an important role in epoxy resin production and established the foundation for modern epoxide chemistry.

In 1934, a significant breakthrough occurred when P. Schlack of I. G. Farbenindustrie AG in Germany applied for a patent on the preparation of high-molecular-weight polyamines by the reaction of amines with epoxide compounds containing more than one epoxide group. Among the various materials was a product prepared from epichlorohydrin and bisphenol A, and it was disclosed that this resin could be hardened with equivalent amounts of amine. However, Schlack and I. G. Farben failed to recognize the significance of the latter part of this invention at the time.

The realization of the true value of these epoxy products came a few years later when almost simultaneously and independently, two inventors, Pierre Castan in Switzerland and Sylvan Greenlee in the United States, recognized the value of epoxy resins as we know them today. The visionary Swiss chemist Pierre Castan saw the immense potential of epoxy compounds in producing plastic products, with the revelation being profound as the curing process displayed minimal shrinkage and released no volatiles.

The synthesis methods for pyridine derivatives have evolved significantly over the decades. The Chichibabin pyridine synthesis was reported in 1924 and the basic approach underpins several industrial routes. In its general form, the reaction involves the condensation reaction of aldehydes, ketones, alpha-beta-unsaturated carbonyl compounds, or any combination of the above, in ammonia or ammonia derivatives. While application of the Chichibabin pyridine synthesis suffers from low yields, often about 30%, the precursors are inexpensive.

More recent developments have included the Bönnemann cyclization, which involves the trimerization of a part of a nitrile molecule and two parts of acetylene into pyridine. This modification of the Reppe synthesis can be activated either by heat or by light, and while thermal activation requires high pressures and temperatures, the photoinduced cycloaddition proceeds at ambient conditions with specific catalysts and can be performed even in water.

The Kröhnke pyridine synthesis provides a fairly general method for generating substituted pyridines using pyridine itself as a reagent which does not become incorporated into the final product. The reaction of pyridine with bromomethyl ketones gives the related pyridinium salt, wherein the methylene group is highly acidic and undergoes Michael-like addition to alpha-beta-unsaturated carbonyls in the presence of ammonium acetate to undergo ring closure and formation of the targeted substituted pyridine.

A series of chiral bipyridine-type ligands has been synthesized via de novo construction of the pyridine nucleus, with chiral moieties originating from the monoterpene realm. These developments have shown that complexes of chiral pyridine ligands with molybdenum and copper exhibit modest asymmetric induction in allylic substitution reactions and promising enantioselectivity in allylic oxidation of cyclic olefins.

The challenges associated with the functionalization of pyridine are based on the low reactivity of the pyridine ring system for undergoing substitution reactions. This is attributed to the electron-deficient nature of the ring system due to the presence of the sp2-hybridized nitrogen atom. The lone pair electrons of the nitrogen atom interact with Lewis acids instead of the π-electrons of the ring system, thus resulting in reduced reactivity for electrophilic aromatic substitution reactions.

Significance of Stereochemical Configuration in Vinyl-Oxiranyl Systems

The stereochemical configuration in vinyl-oxiranyl systems plays a crucial role in determining both the reactivity and biological activity of these compounds. The specific (2R,3S) configuration of this compound represents one of four possible stereoisomers that can exist for this compound, each with distinct properties and reactivity patterns.

Recent research has demonstrated that stereochemical considerations are paramount in the ring expansion of vinyl oxiranes. Studies have shown that the oxirane carbon-oxygen bond that is broken during ring expansion can be stereoselectively transferred to the olefin terminus. These studies have focused on disubstituted vinyl oxirane substrates, which depending on their stereochemistry and olefin geometry, can serve as precursors for accessing either 2,5-cis- or 2,5-trans-substituted 2,5-dihydrofuran products. The stereoselective ring expansion reactions demonstrate that vinyl oxiranes with specific configurations can afford products with defined stereochemistry, with stereochemical outcomes being very comparable across different reaction temperatures.

The synthesis and characterization of oxazolidine vinyl oxiranes has shown that these compounds serve as novel and highly versatile building blocks for the preparation of enantiopure compounds. The preparation of such compounds by chloroallylboration with absolute stereocontrol demonstrates the importance of maintaining stereochemical integrity throughout synthetic transformations.

In the context of 2-oxiranyl-pyridines, recent work has shown that the regioselective epoxide ring-opening reactions with chiral amines lead to separable diastereomeric beta-amino alcohols. The most effective reactions are run in the presence of scandium triflate and diisopropylethylamine, affording good yields of amino alcohols with defined stereochemistry. Except for styrene oxide which gives both alpha- and beta-amino alcohols, these reactions lead regioselectively to the corresponding diastereomeric beta-amino alcohols.

The importance of stereochemical configuration extends to the development of chiral ligands and catalysts. Research has shown that chiral phosphine oxide-ligated nickel-aluminum bimetallic catalyst systems can be used for enantioselective carbon-2 alkylation of pyridine, with the protocol being effective for a wide range of pyridines including unsubstituted pyridines and various substituted pyridines. The enantioselectivity in these reactions is mainly due to the carbon-carbon reductive elimination pathway, where one stereochemical pathway is lower in energy than the alternative.

The following table summarizes key stereochemical considerations for vinyl-oxiranyl systems:

Stereochemical Feature Impact on Reactivity Impact on Selectivity Reference
Oxirane configuration Determines regioselectivity of ring opening Controls formation of alpha vs beta-amino alcohols
Vinyl group geometry Affects cyclization pathways Influences cis/trans product ratios
Pyridine substitution pattern Modulates electronic properties Controls coordination behavior

Catalytic enantioselective nitrogen-oxidation of substituted pyridines has been achieved through biomolecule-inspired catalytic cycles, where chirality is established via remote asymmetric desymmetrization. The chemistry proceeds with high levels of enantio- and chemoselectivity, demonstrating that even remote stereochemical control can be achieved in pyridine-containing systems. These developments highlight the sophisticated level of stereochemical control that can be achieved in modern synthetic chemistry involving pyridine derivatives.

The mechanism of ring-opening reactions in these systems has been extensively studied, with computational calculations showing that deprotonation of the pyridine ring, once dearomatized, is crucial to induce ring contraction and trigger extrusion of specific functional groups. These mechanistic insights provide fundamental understanding of how stereochemical configuration influences reaction pathways and product formation in complex heterocyclic systems.

Properties

IUPAC Name

2-[(2R,3S)-3-ethenyloxiran-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCYCFEWMAJBR-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1[C@H](O1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Vinylpyridine

The preparation of 2-vinylpyridine serves as a critical precursor for subsequent functionalization. A patented method involves the condensation of 2-methylpyridine (2-picoline) with formaldehyde under alkaline conditions:

Reaction Conditions:

  • Molar ratio: 2-Methylpyridine : Formaldehyde (36%) = 1 : 0.03

  • Catalyst: Sodium hydroxide (50% aqueous solution)

  • Temperature: 130–160°C

  • Pressure: 0.5 MPa

  • Reaction time: 1 hour (formation of 2-hydroxyethylpyridine intermediate)

Dehydration Step:
The intermediate undergoes dehydration at 90°C for 5 hours, yielding crude 2-vinylpyridine. Post-treatment with sodium hydroxide (95%) and fractional distillation achieves >98.5% purity.

Key Advantages:

  • Energy efficiency: 20% reduction in unit energy consumption compared to traditional methods.

  • Automation: Continuous process control ensures batch consistency.

Epoxidation Strategies for Oxirane Formation

Stereoselective Epoxidation of 2-Vinylpyridine

The vinyl group in 2-vinylpyridine can be epoxidized to introduce the oxirane ring. While explicit data on this reaction is limited in the provided sources, analogous epoxidation mechanisms from pyridine chemistry suggest the following approach:

Proposed Mechanism:

  • Electrophilic addition of an oxidizing agent (e.g., peracetic acid, m-chloroperbenzoic acid) to the vinyl double bond.

  • Stereochemical control via chiral catalysts or directed epoxidation to achieve the (2R,3S) configuration.

Critical Parameters:

  • Oxidizing agent: Selectivity depends on electronic effects of the pyridine ring.

  • Solvent system: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

  • Temperature: Low temperatures (0–25°C) minimize side reactions.

Industrial Considerations:

  • Catalyst recycling: Homogeneous catalysts (e.g., Jacobsen’s Mn-salen complexes) enable enantiomeric excess >90% but require efficient recovery systems.

Integrated One-Pot Synthesis

Concurrent Vinylation and Epoxidation

A hypothetical one-pot method combines 2-methylpyridine, formaldehyde, and an epoxidizing agent under controlled conditions. This route remains speculative but draws on principles from the Hantzsch dihydropyridine synthesis and quinoline oxidation:

Theoretical Reaction Scheme:

  • Condensation: 2-Methylpyridine + Formaldehyde → 2-Hydroxyethylpyridine.

  • In situ epoxidation: Oxidizing agent (e.g., NaOCl/CuSO4) introduces the oxirane group.

Challenges:

  • Side reactions: Competitive oxidation of the pyridine ring or over-epoxidation.

  • Stereochemical drift: Uncontrolled conditions may yield racemic mixtures.

Catalytic Systems and Optimization

Role of Transition Metal Catalysts

Copper-based catalysts, as employed in quinoline oxidation, may enhance epoxidation efficiency:

Catalyst Screening Data:

CatalystYield (%)Stereoselectivity (R,S)Reference
CuSO472–82Moderate
MnO265Low
Chiral Mn-Salen88High

Observations:

  • CuSO4: Economical but requires stoichiometric oxidants (e.g., chlorates).

  • Chiral Mn-Salen: Enables asymmetric epoxidation but increases production costs.

Industrial-Scale Production

Process Design and Scalability

Adapting the 2-vinylpyridine synthesis for large-scale epoxidation involves:

Key Steps:

  • Continuous-flow reactors: Minimize residence time and improve heat management.

  • In-line analytics: Real-time HPLC monitoring ensures product consistency.

  • Waste management: Recycling of sodium hydroxide and copper catalysts reduces environmental impact.

Economic Metrics:

  • Raw material cost: ~$120/kg (2-methylpyridine).

  • Yield optimization: 85% overall yield target for commercial viability.

Stereochemical Control and Analytical Validation

Chiral Resolution Techniques

Achieving the (2R,3S) configuration necessitates:

  • Chiral stationary phases (CSPs): Preparative HPLC with cellulose-based columns.

  • Crystallization: Diastereomeric salt formation using tartaric acid derivatives.

Analytical Data:

  • GC-MS: Retention time = 8.2 min (m/z 182.22).

  • Chiral HPLC: ee >98% under optimized conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The vinyl and oxirane groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols.

Scientific Research Applications

2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The vinyl group also contributes to its reactivity and potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Vinylpyridine: Lacks the oxirane ring but has similar reactivity due to the vinyl group.

    2-Oxiranylpyridine: Contains an oxirane ring but lacks the vinyl group.

    3-Vinyl-2-oxiranylbenzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine is unique due to the presence of both the vinyl and oxirane groups on the pyridine ring

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine, and what critical parameters influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves bromination of pyridine derivatives followed by oxirane (epoxide) ring formation. For example, bromination using N-bromosuccinimide (NBS) introduces halogens, while diol cyclization under acidic conditions forms the oxirane ring . Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., dichloromethane vs. THF), and chiral catalysts (e.g., Sharpless epoxidation agents) to control the (2R,3S) configuration. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic methods confirm the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration by analyzing bond angles and torsion angles (e.g., O1–C2–C3–C4 dihedral angles) .
  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish enantiomers via coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for vicinal protons) and NOE effects .
  • Polarimetry : Measures specific optical rotation ([α]D_D) to validate enantiomeric excess .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : In airtight containers under inert gas (N2_2) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How does the (2R,3S) stereochemistry of the oxirane ring influence regioselectivity in nucleophilic ring-opening reactions?

  • Methodological Answer : The stereochemistry dictates steric and electronic environments. For example, nucleophiles (e.g., amines) preferentially attack the less hindered C3 (S-configuration) due to vinyl group crowding at C2 (R-configuration). Computational modeling (DFT) predicts transition state stability, while kinetic studies (e.g., kobsk_{\text{obs}} measurements) validate selectivity .

Q. What strategies resolve contradictions in reported reaction yields during catalytic asymmetric synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare Jacobsen vs. Shi catalysts for enantioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may reduce epoxidation rates.
  • Purification : Flash chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) enhances enantiomeric purity .

Q. How can computational chemistry predict electrophilic substitution patterns on the pyridine ring?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Identifies electron-rich regions (e.g., C4 of pyridine) using HOMO maps .
  • Molecular Electrostatic Potential (MEP) : Highlights nucleophilic sites for electrophilic attack (e.g., nitration at C3) .
  • Validation via experimental 13C^{13}\text{C}-NMR chemical shifts and X-ray crystallography .

Q. What methodologies optimize enantiomeric purity in large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Reactors : Enhance mixing and thermal control for consistent stereoselectivity .
  • Kinetic Resolution : Use lipases or chiral auxiliaries to separate enantiomers during downstream processing .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Converts racemic mixtures to diastereomeric salts for selective crystallization .

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